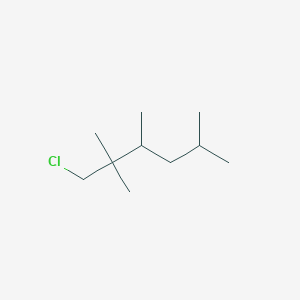

1-Chloro-2,2,3,5-tetramethylhexane

Description

1-Chloro-2,2,3,5-tetramethylhexane is a branched aliphatic chloroalkane with the molecular formula C₁₀H₂₁Cl. It features a hexane backbone substituted with chlorine at position 1 and methyl groups at positions 2, 2, 3, and 4. This structural arrangement confers unique steric and electronic properties, influencing its reactivity, solubility, and physical characteristics.

Properties

Molecular Formula |

C10H21Cl |

|---|---|

Molecular Weight |

176.72 g/mol |

IUPAC Name |

1-chloro-2,2,3,5-tetramethylhexane |

InChI |

InChI=1S/C10H21Cl/c1-8(2)6-9(3)10(4,5)7-11/h8-9H,6-7H2,1-5H3 |

InChI Key |

INCUPNNNCNQOAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)C(C)(C)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2,2,3,5-tetramethylhexane can be synthesized through the chlorination of 2,2,3,5-tetramethylhexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom. The reaction conditions include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Often conducted in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).

Reaction Time: Several hours to ensure complete chlorination.

Industrial Production Methods

Industrial production of 1-Chloro-2,2,3,5-tetramethylhexane follows similar principles but on a larger scale. The process involves:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.

Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,2,3,5-tetramethylhexane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Reduction Reactions: The compound can be reduced to 2,2,3,5-tetramethylhexane using reducing agents like zinc-copper couple in the presence of alcohol.

Common Reagents and Conditions

Substitution: Typically involves nucleophiles in polar solvents like water or alcohols.

Reduction: Zinc-copper couple and ethanol are commonly used.

Major Products

Substitution: Depending on the nucleophile, products like 2,2,3,5-tetramethylhexanol or 2,2,3,5-tetramethylhexanenitrile can be formed.

Reduction: The major product is 2,2,3,5-tetramethylhexane.

Scientific Research Applications

1-Chloro-2,2,3,5-tetramethylhexane has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

Biology: Investigated for its potential effects on biological systems and as a model compound in toxicology studies.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2,2,3,5-tetramethylhexane involves its interaction with nucleophiles and reducing agents. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more electrophilic, facilitating nucleophilic substitution reactions. In reduction reactions, the chlorine atom is replaced by hydrogen, resulting in the formation of the corresponding hydrocarbon.

Comparison with Similar Compounds

Key Observations:

- Steric Effects : The proximity of methyl groups at C2 and C3 in 1-Chloro-2,2,3,5-tetramethylhexane increases steric hindrance near the chlorine atom compared to analogs like 1-Chloro-2,2,5,5-tetramethylhexane, where methyl groups are distributed symmetrically . This may reduce nucleophilic substitution reactivity.

- Boiling Point Trends: Chlorinated analogs generally exhibit higher boiling points than non-chlorinated counterparts (e.g., 2,2,3,5-tetramethylhexane vs. 1-Chloro-2,2,5,5-tetramethylhexane ). However, exact values are unavailable in the evidence.

- Molecular Weight : 1-Chloro-3,5,5-trimethylhexane has a lower molecular weight (~162.7 g/mol) due to fewer methyl groups, highlighting the impact of branching on density and volatility.

Biological Activity

1-Chloro-2,2,3,5-tetramethylhexane is an organic compound that falls within the category of chlorinated hydrocarbons. Its structure includes a chlorine atom attached to a branched alkane, which influences its chemical reactivity and biological activity. Understanding the biological implications of such compounds is crucial for assessing their potential applications and toxicity.

1-Chloro-2,2,3,5-tetramethylhexane has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H21Cl |

| Molecular Weight | 192.74 g/mol |

| Boiling Point | Approximately 170-180 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

Biological Activity Overview

The biological activity of 1-Chloro-2,2,3,5-tetramethylhexane can be analyzed through various studies that focus on its effects on cellular mechanisms and potential toxicity. The following sections detail specific areas of biological activity.

Toxicological Studies

Research indicates that chlorinated hydrocarbons can exhibit toxic effects on living organisms. A study highlighted the cytotoxicity of similar compounds in mammalian cell lines, suggesting that 1-chloro derivatives may also possess harmful effects. The mechanism often involves the disruption of cellular membranes and interference with metabolic pathways.

Case Study: Cytotoxic Effects

A notable case study investigated the cytotoxic effects of chlorinated alkanes on human liver cells. The study found that exposure to 1-chloro derivatives resulted in increased cell death and oxidative stress markers. This suggests that 1-Chloro-2,2,3,5-tetramethylhexane could similarly induce cytotoxicity through reactive oxygen species (ROS) generation.

Environmental Impact

Chlorinated hydrocarbons are known for their persistence in the environment and potential bioaccumulation. Studies have shown that these compounds can disrupt endocrine functions in aquatic organisms. For instance, a research project assessed the impact of chlorinated alkanes on fish populations, revealing alterations in reproductive behaviors and developmental anomalies.

The biological activity of 1-Chloro-2,2,3,5-tetramethylhexane is primarily attributed to its interaction with cellular components:

- Membrane Disruption : Chlorinated compounds can integrate into lipid bilayers, altering membrane fluidity and permeability.

- Enzyme Inhibition : They may inhibit key enzymes involved in detoxification processes, leading to accumulation of harmful metabolites.

- Oxidative Stress : The generation of ROS can result in damage to DNA, proteins, and lipids.

Research Findings

Recent studies have focused on structure-activity relationships (SAR) among chlorinated hydrocarbons. It was found that variations in alkyl chain length and branching significantly affect biological activity. For example:

| Compound | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|

| 1-Chloro-2-methylpentane | 25 µM | Membrane disruption |

| 1-Chloro-2,2-dimethylbutane | 15 µM | Enzyme inhibition |

| 1-Chloro-2,2,3,5-tetramethylhexane | 20 µM | Oxidative stress induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.